molecular formula C19H16ClNO2 B6087471 2-(anilinomethylene)-5-(3-chlorophenyl)-1,3-cyclohexanedione

2-(anilinomethylene)-5-(3-chlorophenyl)-1,3-cyclohexanedione

Cat. No. B6087471
M. Wt: 325.8 g/mol
InChI Key: BVNIWGXWOOJVQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(anilinomethylene)-5-(3-chlorophenyl)-1,3-cyclohexanedione, also known as ACCD, is a chemical compound that has been extensively studied for its potential applications in scientific research. ACCD is a yellow crystalline solid that is soluble in organic solvents such as ethanol and acetone.

Mechanism of Action

The mechanism of action of 2-(anilinomethylene)-5-(3-chlorophenyl)-1,3-cyclohexanedione is not fully understood, but it is believed to involve the inhibition of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. 2-(anilinomethylene)-5-(3-chlorophenyl)-1,3-cyclohexanedione has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
2-(anilinomethylene)-5-(3-chlorophenyl)-1,3-cyclohexanedione has been shown to have various biochemical and physiological effects, including neuroprotective, anti-inflammatory, and antioxidant effects. In animal studies, 2-(anilinomethylene)-5-(3-chlorophenyl)-1,3-cyclohexanedione has been shown to improve cognitive function and memory in models of Alzheimer's disease and other neurological disorders. 2-(anilinomethylene)-5-(3-chlorophenyl)-1,3-cyclohexanedione has also been shown to have potential applications in the treatment of cancer, as it has been shown to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(anilinomethylene)-5-(3-chlorophenyl)-1,3-cyclohexanedione in lab experiments is its versatility and ease of synthesis. 2-(anilinomethylene)-5-(3-chlorophenyl)-1,3-cyclohexanedione can be easily synthesized in high yield using simple reaction conditions, making it a useful building block for the synthesis of various compounds. However, one of the limitations of using 2-(anilinomethylene)-5-(3-chlorophenyl)-1,3-cyclohexanedione in lab experiments is its potential toxicity. 2-(anilinomethylene)-5-(3-chlorophenyl)-1,3-cyclohexanedione has been shown to have cytotoxic effects in certain cell lines, and caution should be taken when handling and using this compound in lab experiments.

Future Directions

There are many potential future directions for research on 2-(anilinomethylene)-5-(3-chlorophenyl)-1,3-cyclohexanedione. One area of interest is the development of new 2-(anilinomethylene)-5-(3-chlorophenyl)-1,3-cyclohexanedione-based compounds for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of 2-(anilinomethylene)-5-(3-chlorophenyl)-1,3-cyclohexanedione-based materials for use in catalysis, sensing, and other applications. Additionally, further studies are needed to fully understand the mechanism of action of 2-(anilinomethylene)-5-(3-chlorophenyl)-1,3-cyclohexanedione and its potential applications in other areas of research.
Conclusion
In conclusion, 2-(anilinomethylene)-5-(3-chlorophenyl)-1,3-cyclohexanedione is a versatile and useful compound that has potential applications in various areas of scientific research. Its ease of synthesis and versatility make it a valuable building block for the synthesis of various compounds, while its neuroprotective, anti-inflammatory, and antioxidant properties make it a promising candidate for the treatment of neurological disorders and cancer. Further research is needed to fully understand the potential of 2-(anilinomethylene)-5-(3-chlorophenyl)-1,3-cyclohexanedione and its applications in scientific research.

Synthesis Methods

The synthesis of 2-(anilinomethylene)-5-(3-chlorophenyl)-1,3-cyclohexanedione involves the reaction of 3-chlorobenzaldehyde and aniline with 1,3-cyclohexanedione in the presence of a catalyst such as piperidine. The reaction proceeds through a condensation reaction, forming 2-(anilinomethylene)-5-(3-chlorophenyl)-1,3-cyclohexanedione as the final product. The yield of 2-(anilinomethylene)-5-(3-chlorophenyl)-1,3-cyclohexanedione can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of catalyst used.

Scientific Research Applications

2-(anilinomethylene)-5-(3-chlorophenyl)-1,3-cyclohexanedione has been used in various scientific research applications, including organic synthesis, medicinal chemistry, and material science. In organic synthesis, 2-(anilinomethylene)-5-(3-chlorophenyl)-1,3-cyclohexanedione has been used as a building block for the synthesis of various heterocyclic compounds. In medicinal chemistry, 2-(anilinomethylene)-5-(3-chlorophenyl)-1,3-cyclohexanedione has been studied for its potential applications in the treatment of cancer, Alzheimer's disease, and other neurological disorders. In material science, 2-(anilinomethylene)-5-(3-chlorophenyl)-1,3-cyclohexanedione has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and other functional materials.

properties

IUPAC Name

5-(3-chlorophenyl)-3-hydroxy-2-(phenyliminomethyl)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2/c20-15-6-4-5-13(9-15)14-10-18(22)17(19(23)11-14)12-21-16-7-2-1-3-8-16/h1-9,12,14,22H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNIWGXWOOJVQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C(=C1O)C=NC2=CC=CC=C2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Anilinomethylidene)-5-(3-chlorophenyl)cyclohexane-1,3-dione

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